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Compound of Interest

1-Bromo-4-(propan-2-
Compound Name:
yl)cyclohexane

Cat. No.: B2635431

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 1-
bromo-4-(propan-2-yl)cyclohexane. Due to the limited availability of public domain
experimental spectra for this specific compound, this guide presents a combination of predicted
data and expected spectroscopic characteristics based on analogous compounds. Detailed,
generalized experimental protocols for acquiring such data are also provided.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for 1-bromo-4-
(propan-2-yl)cyclohexane. This information is crucial for the identification and characterization
of the compound in a laboratory setting.

Table 1: Predicted tH NMR Chemical Shifts
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Protons

Predicted Chemical
Shift (ppm)

Multiplicity

Notes

CH-Br

3.8-4.2

Multiplet

The chemical shift is
influenced by the
electronegativity of the
bromine atom and the
stereochemistry of the

cyclohexane ring.

CH-CH(CH3)2

15-19

Multiplet

Cyclohexane CH:

12-22

Multiplets

A complex series of
overlapping multiplets
is expected for the
diastereotopic
methylene protons of

the cyclohexane ring.

CH(CHs)2

0.8-1.0

Doublet

The two methyl
groups are
diastereotopic and
may show slightly
different chemical
shifts.

Table 2: Predicted 3C NMR Chemical Shifts
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Predicted Chemical Shift

Carbon Notes
(ppm)

The carbon directly attached to

C-Br 55-65 the bromine atom is
significantly deshielded.

C-CH(CHs3)2 40 - 50

Cyclohexane CH:2 25-40

CH(CHs)2 30-35

CH(CHs)2 19-22

Table 3: Expected Infrared (IR) Spectroscopy Data

Expected
Functional Group Absorption Range Intensity Notes
(cm™)
Stretching vibrations
of the C-H bonds in
C-H (sp3) 2850 - 3000 Strong
the cyclohexane and
isopropy! groups.
) Bending vibrations of
C-H (bend) 1370 - 1470 Medium
the C-H bonds.
The C-Br stretching
vibration is a key
C-Br 500 - 680 Medium to Strong indicator for the

presence of the

bromine atom.[1][2]

Table 4: Expected Mass Spectrometry (MS) Data
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Fragment Expected m/z Notes

The molecular ion peaks will
appear as a pair with

approximately equal intensity

M]*, [M+2]* 204, 206
due to the natural abundance
of the 7°Br and 8!Br isotopes.
[3]

[M-Br]* 125 Loss of the bromine atom.

[M-C3H7]* 161, 163 Loss of the isopropyl group.
Fragmentation of the

[CeH10BI]* 177,179

cyclohexane ring.

Experimental Protocols

While specific experimental protocols for 1-bromo-4-(propan-2-yl)cyclohexane are not readily
available in the literature, the following generalized procedures are standard for obtaining
spectroscopic data for similar alkyl halides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of 1-bromo-4-(propan-2-yl)cyclohexane in
approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCIs, CeDs) in a standard 5 mm
NMR tube.

 Instrumentation: Utilize a *H NMR spectrometer operating at a frequency of 300 MHz or
higher. For 3C NMR, a frequency of 75 MHz or higher is recommended.

e 1H NMR Acquisition:
o Tune and shim the spectrometer to optimize the magnetic field homogeneity.

o Acquire a one-dimensional *H NMR spectrum with a sufficient number of scans to achieve

a good signal-to-noise ratio (typically 8-16 scans).
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o Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10
ppm).

o Use a relaxation delay of 1-5 seconds between scans.
13C NMR Acquisition:

o Acquire a proton-decoupled 13C NMR spectrum.

o Alarger number of scans will be required compared to *H NMR to achieve an adequate
signal-to-noise ratio (typically 128 scans or more).

o Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-150
ppm).

Data Processing: Process the raw data by applying a Fourier transform, phase correction,
and baseline correction. Integrate the signals in the *H NMR spectrum to determine the
relative proton ratios.

Infrared (IR) Spectroscopy

Sample Preparation:

o Neat Liquid: Place a drop of neat 1-bromo-4-(propan-2-yl)cyclohexane between two
potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

o Solution: Dissolve the compound in a suitable solvent that has minimal IR absorption in
the regions of interest (e.g., carbon tetrachloride, chloroform).

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition:

o Record a background spectrum of the empty sample holder (or the solvent).

o Place the prepared sample in the spectrometer's sample compartment.
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o Acquire the sample spectrum over the desired range (typically 4000-400 cm~1). The
spectrum is usually an average of 16-32 scans.

Data Processing: The instrument software will automatically subtract the background
spectrum from the sample spectrum to yield the absorbance or transmittance spectrum of
the compound.

Mass Spectrometry (MS)

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via
a suitable inlet system, such as direct injection, a gas chromatograph (GC-MS), or a liquid
chromatograph (LC-MS). For a volatile compound like this, GC-MS is a common and
effective method.

lonization: Utilize an appropriate ionization technique. Electron ionization (EI) is a standard
method for generating fragment ions and a molecular ion.

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and their abundance is recorded.

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.
Analyze the molecular ion peak and the fragmentation pattern to elucidate the structure of
the compound. The characteristic isotopic pattern of bromine should be clearly visible.[3]

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of 1-

bromo-4-(propan-2-yl)cyclohexane.
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Spectroscopic Analysis Workflow for 1-bromo-4-(propan-2-yl)cyclohexane

Sample Preparation

Synthesis and Purification of
1-bromo-4-(propan-2-yl)cyclohexane

Spectroscopic Analysis

NMR Spectroscopy

(tH and 12C) Infrared (IR) Spectroscopy Mass Spectrometry (MS)

Data Interpretation and Structure Elucidation

Functional Group Identification Molecular Weight and

Proton and Carbon Environment Analysis (C-Br bond) Fragmentation Pattern Analysis

Structure Confirmation
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Caption: Workflow for spectroscopic analysis.

Expected Mass Spectrometry Fragmentation of 1-bromo-4-(propan-2-yl)cyclohexane

[CoH17]*
}) m/z = 125
[CoH17BI*
mlz = 204/206 - *C3H7

\ [CeH10BI]*

m/z = 161/163
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Caption: Key mass spectrometry fragmentations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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